

An In-depth Technical Guide to Osimertinib ("Compound X")

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Compound of Interest

Compound Name:	Adiphene
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, sold under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^[1] It is specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.^{[2][3]} This guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, and key experimental protocols related to Osimertinib.

Molecular Structure and Physicochemical Properties

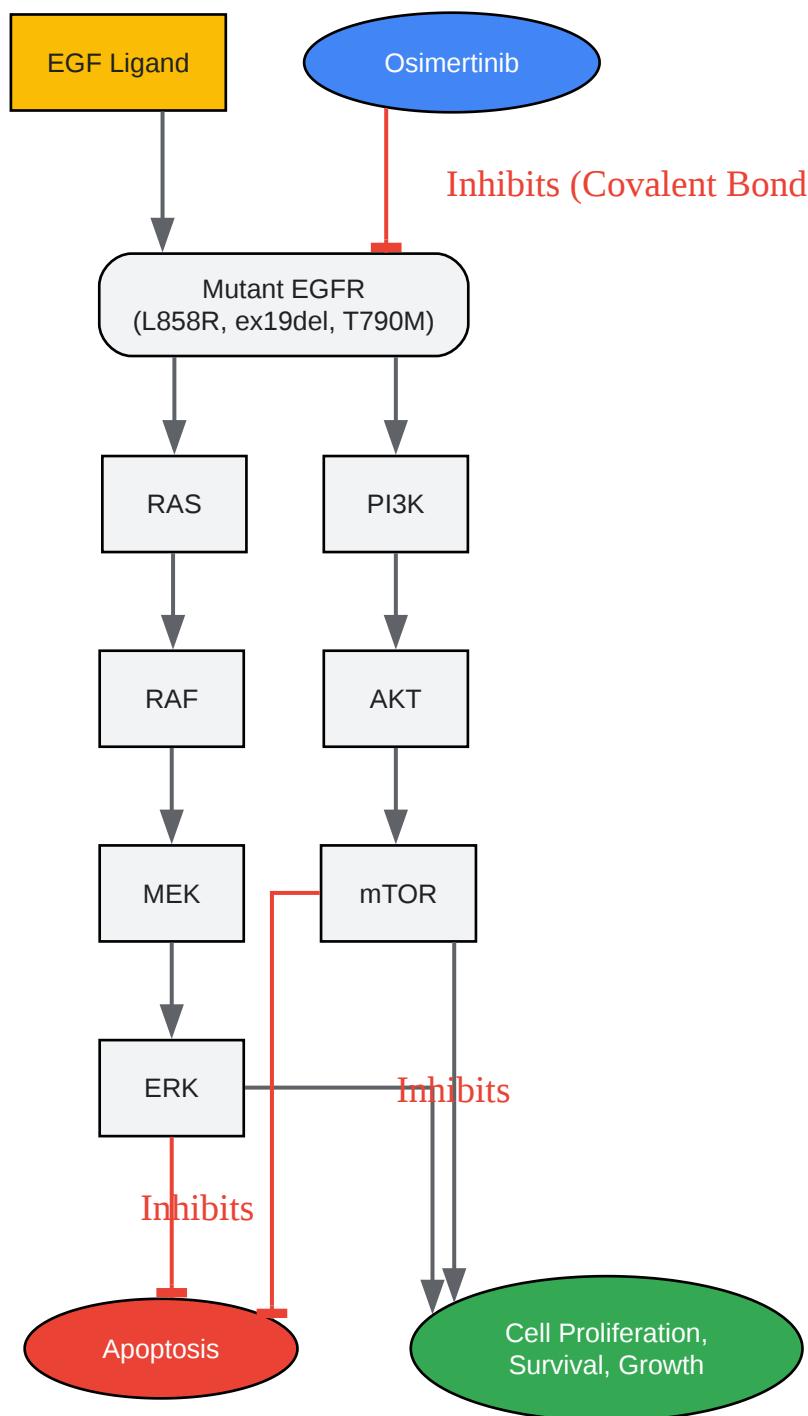
Osimertinib is a mono-anilino-pyrimidine compound.^[3] Its chemical structure allows for potent and irreversible inhibition of mutated EGFR alleles while having minimal activity against wild-type EGFR.^{[4][5]}

Table 1: Molecular and Physicochemical Properties of Osimertinib

Property	Value	Reference
IUPAC Name	N-(2-{--INVALID-LINK-- amino}-4-methoxy-5-{{4-(1- methyl-1H-indol-3-yl)pyrimidin- 2-yl]amino}phenyl)prop-2- enamide	[1]
Chemical Formula	C ₂₈ H ₃₃ N ₇ O ₂	[1]
Molecular Weight	499.619 g/mol	[1][6]
CAS Number	1421373-65-0	[1]
Solubility	Slightly soluble in water (3.1 mg/mL at 37°C)	[7]
pKa	9.5 (aliphatic amine), 4.4 (aniline)	[7]

Mechanism of Action and Signaling Pathways

Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the receptor.[3][8] This action is particularly effective against mutant forms of EGFR, including those with sensitizing mutations (exon 19 deletion, L858R) and the T790M resistance mutation.[2][9] By blocking the kinase activity of EGFR, Osimertinib prevents the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9][10] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.[10]

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EGFR signaling pathway and inhibition by Osimertinib.

Pharmacological Properties

4.1. Pharmacokinetics

Osimertinib displays predictable pharmacokinetic properties.[\[10\]](#) Following oral administration, it is absorbed with a median time to maximum plasma concentration of approximately 6 hours. [\[1\]](#)[\[10\]](#) The drug has a mean half-life of about 48 hours and is primarily metabolized by CYP3A4 and CYP3A5 enzymes.[\[1\]](#) Elimination occurs mainly through feces (68%) and to a lesser extent through urine (14%).[\[1\]](#)

Table 2: Pharmacokinetic Parameters of Osimertinib

Parameter	Value	Reference
Time to Cmax (Tmax)	~6 hours (range 3-24 hours)	[1]
Elimination Half-life	~48 hours	[1]
Oral Clearance (CL/F)	14.3 L/h	[1]
Metabolism	Oxidation (CYP3A4/5)	[1] [11]
Excretion	Feces (68%), Urine (14%)	[1]
Blood-Brain Barrier Penetration	Significantly greater than earlier generation EGFR-TKIs	[10]

4.2. Pharmacodynamics

The pharmacodynamic activity of Osimertinib is characterized by its potent and selective inhibition of mutant EGFR. This leads to the suppression of downstream signaling pathways, resulting in anti-tumor effects in non-small-cell lung carcinomas with specific mutations.[\[10\]](#) Clinical studies have demonstrated that Osimertinib significantly prolongs progression-free survival in patients with EGFR T790M-positive non-small cell lung cancer.[\[8\]](#)

Key Experimental Protocols

5.1. In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR protein variants.[\[12\]](#)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against various forms of the EGFR kinase.
- Materials:
 - Recombinant human EGFR (Wild-Type, L858R, T790M).[13]
 - ATP and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).[12][13]
 - Kinase buffer.[12]
 - Serially diluted Osimertinib.[12]
 - An assay kit for detecting kinase activity, such as the ADP-Glo™ Kinase Assay.[12][13]
 - 384-well microplates.[12]
- Procedure:
 - Dispense serially diluted Osimertinib or a vehicle control (DMSO) into the wells of a 384-well plate.[12]
 - Add the EGFR enzyme to each well and pre-incubate for approximately 30 minutes at room temperature.[12]
 - Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.[13]
 - Incubate the reaction for 60 minutes at room temperature.[12]
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.[12]
 - Read the luminescence on a plate reader.[12]
 - Plot the percent inhibition versus the log concentration of Osimertinib to calculate the IC₅₀ value.[12]

5.2. Cell Viability Assay

This cell-based assay measures the effect of Osimertinib on the proliferation and viability of cancer cell lines.[\[12\]](#)

- Objective: To determine the concentration-dependent cytotoxic effect of Osimertinib on cells with different EGFR mutation statuses.
- Materials:
 - Non-small cell lung cancer (NSCLC) cell lines (e.g., H1975 for L858R/T790M mutation, PC-9 for exon 19 deletion).[\[12\]](#)
 - Complete growth medium.[\[12\]](#)
 - Serially diluted Osimertinib.[\[12\]](#)
 - 96-well cell culture plates.[\[12\]](#)
 - A cell viability reagent, such as CellTiter-Glo® or MTT.[\[12\]](#)[\[13\]](#)
- Procedure:
 - Seed the cells into 96-well plates and allow them to adhere overnight.[\[12\]](#)
 - Replace the medium with fresh medium containing serially diluted concentrations of Osimertinib or a vehicle control.[\[12\]](#)
 - Incubate the plates for 72 hours at 37°C.[\[12\]](#)[\[13\]](#)
 - Add the cell viability reagent according to the manufacturer's instructions.[\[12\]](#) For CellTiter-Glo®, this generates a luminescent signal proportional to the amount of ATP present.[\[12\]](#)
 - Measure the luminescence or absorbance using a plate reader.[\[12\]](#)[\[13\]](#)
 - Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC₅₀ value.[\[12\]](#)



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General experimental workflow for a cell viability assay.

Conclusion

Osimertinib is a potent and selective third-generation EGFR TKI that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer with specific EGFR mutations. Its well-characterized molecular structure, favorable pharmacological properties, and clear mechanism of action make it a cornerstone in targeted cancer therapy. The experimental protocols outlined in this guide provide a foundation for further research and development in this area.

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